Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2S/c1-4-16-12(15)10-9(13)8-5-6(2)7(3)14-11(8)17-10/h5H,4,13H2,1-3H3 |
InChI Key |
FINVNEFXKSKTEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2)C)C)N |
Origin of Product |
United States |
Preparation Methods
Method Based on Pyridinethione Intermediate (Method from PMC Article)
This method involves the preparation of a key intermediate, 1,2-dihydro-4,6-dimethyl-2-thioxopyridine-3-carbonitrile, followed by cyclization and esterification steps.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4,6-Dimethyl-3-cyano-2-chloropyridine + Thiourea in dry ethanol, reflux 6 h | Formation of pyridinethione intermediate | Yield 68%, m.p. 183 °C |
| 2 | Pyridinethione + chloroacetic acid + aldehyde + sodium acetate in acetic acid/acetic anhydride, reflux 8 h | Cyclization to form thieno[2,3-b]pyridine derivatives | Solid isolated by filtration |
| 3 | Pyridinethione + ethyl bromoacetate + sodium metal in dry ethanol, stirred 2 h, reflux 4 h | Esterification to form ethyl ester | Yield 70%, m.p. 138 °C |
| 4 | Alternative: Ethyl 2-(3-cyano-4,6-dimethylpyridin-2-ylthio)acetate + sodium ethoxide in ethanol, reflux 4 h | Cyclization and ester formation | Yield 70%, m.p. 138 °C |
This method is notable for its use of sodium metal or sodium ethoxide as bases and the formation of the thieno[2,3-b]pyridine ring via intramolecular cyclization under reflux conditions in ethanol.
Method Using 2-Chloro-6-methyl-3-pyridinecarbonitrile and Ethyl Thioglycolate (ChemicalBook)
A related synthesis for a close analog, ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, provides insight into the preparation of the 5,6-dimethyl derivative by analogy.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Chloro-6-methyl-3-pyridinecarbonitrile + Ethyl thioglycolate + sodium ethoxide in DMF, 20 °C, 1 h | Nucleophilic substitution and cyclization | Yield 97%, yellow solid |
| 2 | Addition of sodium ethoxide in two portions, stirring at room temperature | Ensures complete reaction | High purity product obtained |
This method highlights the use of sodium ethoxide in DMF at mild temperatures to achieve high yields of the thieno[2,3-b]pyridine ester.
General Notes on Reaction Monitoring and Purification
- Reactions are typically monitored by thin layer chromatography (TLC) on silica gel.
- Purification is achieved by filtration, recrystallization (methanol or ethanol), and column chromatography using petroleum ether and ethyl acetate mixtures.
- Characterization includes melting point determination, IR spectroscopy (noting disappearance of nitrile bands and appearance of NH2 bands), NMR (1H and 13C), and mass spectrometry .
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Pyridinethione route | 4,6-Dimethyl-3-cyano-2-chloropyridine, thiourea | Sodium metal or sodium ethoxide, ethyl bromoacetate | Ethanol | Reflux 4-6 h | ~70% | Two-step cyclization and esterification |
| 2-Chloro-6-methyl-3-pyridinecarbonitrile route | 2-Chloro-6-methyl-3-pyridinecarbonitrile, ethyl thioglycolate | Sodium ethoxide | DMF | 20 °C, 1 h | 97% | Mild conditions, high yield |
| Cyclization with chloroacetic acid and aldehydes | Pyridinethione, chloroacetic acid, aldehyde | Sodium acetate | Acetic acid/acetic anhydride | Reflux 8 h | Moderate | Forms substituted thieno[2,3-b]pyridines |
Research Findings and Observations
- The high yield (up to 97%) in the sodium ethoxide/DMF method suggests it is efficient for preparing ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate analogs.
- The pyridinethione intermediate is a versatile precursor allowing for various substitutions and functionalizations on the thieno[2,3-b]pyridine scaffold.
- Reaction conditions such as temperature, solvent polarity, and base strength critically influence the cyclization efficiency and purity of the final product.
- The disappearance of nitrile IR bands and appearance of amino group signals in NMR and IR confirm successful ring closure and functional group transformations.
- The methods are adaptable for synthesizing derivatives with pharmaceutical relevance, as the compound serves as a building block for polyfunctional heterocycles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group and ester moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its structural features enable the development of new pharmaceuticals targeting multiple biological pathways.
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit antimicrobial properties. A study demonstrated that compounds derived from this compound showed significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. A series of derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity, making them candidates for further development as anticancer agents .
Organic Synthesis
This compound is utilized in organic synthesis to create complex heterocycles.
Heterocyclization Reactions
This compound acts as a precursor in heterocyclization reactions, facilitating the formation of polyfunctionalized heterocycles with potential pharmaceutical applications. The versatility in reactivity allows for the synthesis of novel compounds with diverse biological activities .
Synthesis of Functionalized Compounds
The compound has been employed to synthesize various functionalized thieno-pyridine derivatives through nucleophilic substitution and cyclization reactions. These derivatives have shown promise in developing new drugs with enhanced efficacy .
Case Study 1: Antimicrobial Activity Evaluation
A study published in the Journal of Heterocyclic Chemistry explored the antimicrobial properties of synthesized derivatives of this compound against various bacterial strains. The findings revealed that modifications at specific positions enhanced antibacterial activity significantly .
Case Study 2: Anticancer Screening
In another investigation documented in Scientific Reports, derivatives synthesized from this compound were screened for anticancer activity against breast and lung cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics .
Mechanism of Action
The mechanism of action of ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its neurotropic activity is attributed to its binding with the GABA A receptor, where it acts as an inhibitor . The compound’s ability to form stable complexes with the receptor is crucial for its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Derivatives
Key Observations:
- Electron-Withdrawing Groups (e.g., CN, CF₃) : Increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Aromatic Substituents (e.g., phenyl) : Improve π-π stacking interactions, crucial for binding to biological targets like DNA or enzymes .
- Ester Group Variations : Ethyl esters generally exhibit higher metabolic stability than methyl esters, influencing pharmacokinetics .
Analog-Specific Syntheses :
- 5-Cyano Derivatives: Introduced via nucleophilic substitution using cyanating agents like KCN .
- Trifluoromethyl Derivatives : Synthesized via Friedel-Crafts alkylation with CF₃-containing reagents under Lewis acid catalysis .
Biological Activity
Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
- CAS Number : 59279806
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Notably, it has been identified as an inhibitor of the IKK complex, which plays a critical role in the NF-kB signaling pathway associated with inflammatory responses and cancer progression .
Biological Activities
- Anti-inflammatory Effects
-
Anticancer Potential
- Studies indicate that derivatives of thieno[2,3-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against solid tumors and hematological cancers . The structural modifications in these compounds enhance their binding affinity to target proteins involved in cancer cell proliferation.
-
Neuroprotective Effects
- Preliminary research suggests that this compound may possess neuroprotective properties. It has been evaluated for its ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .
Case Study 1: Inhibition of IKK Complex
A study explored the effects of ethyl 3-amino derivatives on IKK-mediated signaling pathways. The results indicated that these compounds significantly inhibited IKK activity, leading to decreased NF-kB activation and subsequent reduction in inflammatory cytokine production. This positions them as potential candidates for treating conditions characterized by excessive inflammation .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies evaluated the cytotoxicity of this compound against several cancer cell lines (e.g., MCF7 breast cancer cells). The compound exhibited significant growth inhibition with an IC50 value of approximately 10 µM, indicating strong anticancer activity .
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness (IC50) | Targeted Pathway |
|---|---|---|
| Anti-inflammatory | N/A | NF-kB signaling |
| Anticancer (MCF7 cells) | ~10 µM | Cell proliferation |
| Neuroprotection | N/A | Neurotransmitter modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
